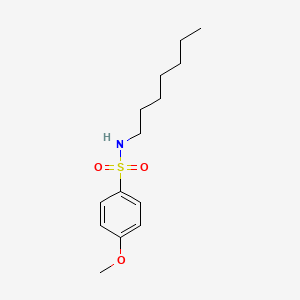

N-heptyl-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-heptyl-4-methoxybenzenesulfonamide, also known as HMS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been used for its antibacterial, antifungal, and antiviral properties. HMS has also been used in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.

科学的研究の応用

Environmental Behavior and Fate

Occurrence, Fate, and Behavior in Aquatic Environments N-heptyl-4-methoxybenzenesulfonamide, classified under parabens, shows unique behavior and fate in aquatic environments. Despite wastewater treatments effectively removing these compounds, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This prevalence is attributed to the continuous introduction of paraben-based products into the environment. Methylparaben and propylparaben are the most dominant, mirroring their abundance in consumer products. Notably, parabens, due to their phenolic hydroxyl groups, can react with free chlorine, leading to the formation of chlorinated by-products. These by-products, more stable and persistent, have been detected in wastewater, swimming pools, and rivers, necessitating further studies to elucidate their toxicity (Haman, Dauchy, Rosin & Munoz, 2015).

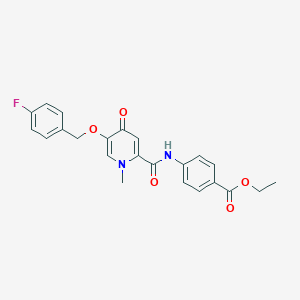

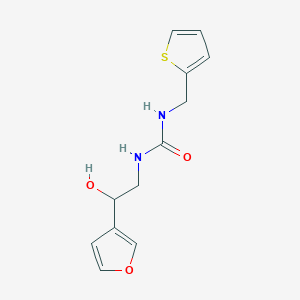

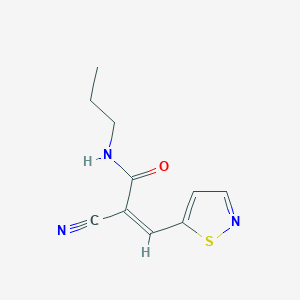

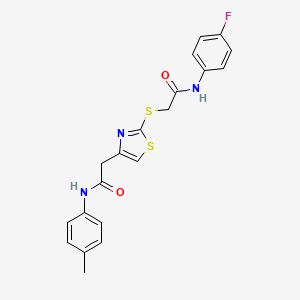

Chemical Synthesis and Applications

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide Research has been directed towards the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide derivatives. Notable advancements include the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds and the improvement of intramolecular Pauson-Khand reactions. These derivatives are pivotal in organic syntheses and hold significant value in the pharmaceutical industry, paving the way for the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals (Kaneda, 2020).

Advancements in Sulfonamide-based Medicinal Chemistry Sulfonamides, initially recognized as synthetic antimicrobial drugs, have seen extensive development. The chemical structural modifications of classical antibacterial aminobenzenesulfonamide have resulted in derivatives with a broad spectrum of medicinal applications, showcasing potential in antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas. The research in this field is active, with a focus on designing new sulfonamide-based drug molecules that promise broad spectrum, high activity, and low toxicity. The review emphasizes the need for continuous exploration and development of new medicinal applications for sulfonamide compounds (Shichao et al., 2016).

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Biochemical Pathways

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that this compound may interfere with bacterial growth and reproduction by inhibiting the synthesis of folic acid .

Safety and Hazards

The safety data sheet for 4-Methoxybenzenesulfonamide, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

N-heptyl-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-3-4-5-6-7-12-15-19(16,17)14-10-8-13(18-2)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKPASPTOKZCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)

![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)